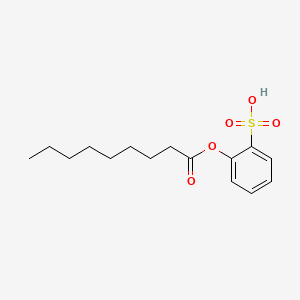
Nonanoic acid, sulfophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, sulfophenyl ester, also known as nonanoic acid, 2-sulfophenyl ester, sodium salt, is a chemical compound with the molecular formula C15H21O5S.Na. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its excellent surfactant properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanoic acid, sulfophenyl ester is typically synthesized through the esterification reaction between nonanoic acid and phenol sulfonic acid. The reaction involves heating the carboxylic acid (nonanoic acid) with the alcohol (phenol sulfonic acid) in the presence of a mineral acid catalyst, such as sulfuric acid. This process results in the formation of the ester and water .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Nonanoic acid, sulfophenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and sulfonic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed:
Oxidation: Nonanoic acid and phenol sulfonic acid.
Reduction: Nonanoic acid and phenol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Nonanoic acid, sulfophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents
Mechanism of Action
The mechanism of action of nonanoic acid, sulfophenyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in applications such as emulsification, where the compound helps stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the lipid bilayer .
Comparison with Similar Compounds
- Octanoic acid, sulfophenyl ester
- Decanoic acid, sulfophenyl ester
- Pelargonic acid (nonanoic acid)
Comparison: Nonanoic acid, sulfophenyl ester is unique due to its specific chain length and sulfonic ester group, which confer distinct surfactant properties. Compared to octanoic and decanoic acid esters, this compound has a balanced hydrophobic and hydrophilic character, making it more versatile in various applications. Pelargonic acid, while similar in structure, lacks the sulfonic ester group, which limits its surfactant capabilities .
Properties
CAS No. |
171550-57-5 |
|---|---|
Molecular Formula |
C15H22O5S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-nonanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C15H22O5S/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19/h8-11H,2-7,12H2,1H3,(H,17,18,19) |
InChI Key |
LTALJGSZILUUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
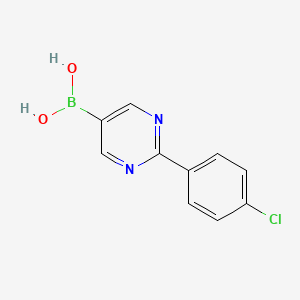
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
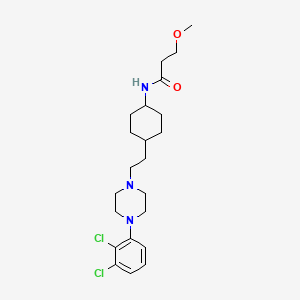
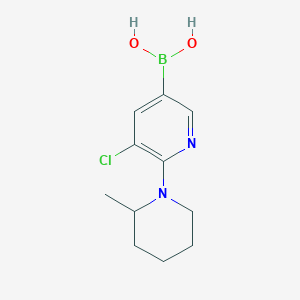
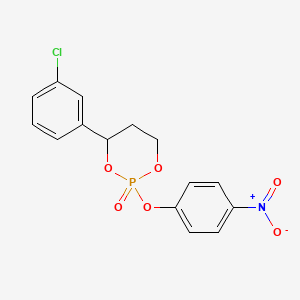
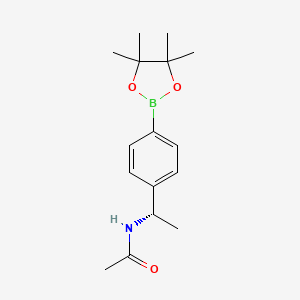
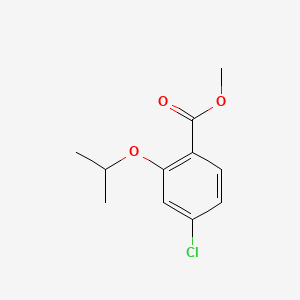
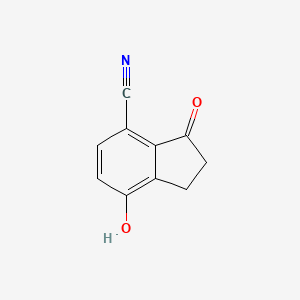
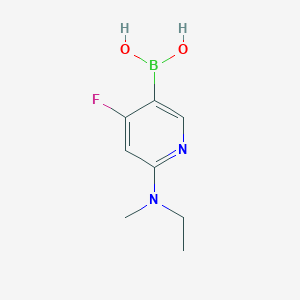
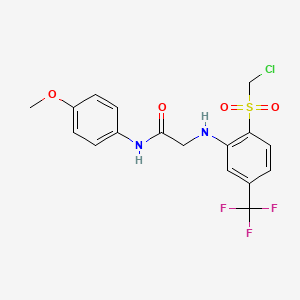
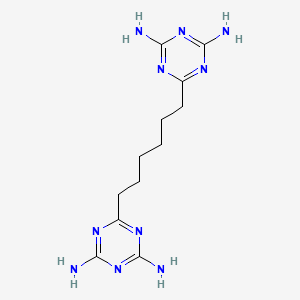

![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
